molecular formula C10H14O6 B14284070 Acetic acid;[5-(1,3-dioxolan-2-yl)furan-2-yl]methanol CAS No. 126380-42-5

Acetic acid;[5-(1,3-dioxolan-2-yl)furan-2-yl]methanol

Cat. No.: B14284070
CAS No.: 126380-42-5
M. Wt: 230.21 g/mol
InChI Key: YHQMIOSQMBEQRP-UHFFFAOYSA-N
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Description

Acetic acid;[5-(1,3-dioxolan-2-yl)furan-2-yl]methanol: is a chemical compound that combines the properties of acetic acid and a furan derivative. This compound is of interest due to its unique structure, which includes a furan ring and a dioxolane moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;[5-(1,3-dioxolan-2-yl)furan-2-yl]methanol typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dioxolane Moiety: The dioxolane ring is introduced via a reaction between a diol and an aldehyde or ketone in the presence of an acid catalyst.

    Attachment of the Acetic Acid Group: The final step involves the esterification or acylation of the furan-dioxolane intermediate with acetic acid or its derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the dioxolane moiety, converting them to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines and thiols.

Major Products

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Used in the study of enzyme mechanisms and metabolic pathways.

Medicine

    Drug Development: Potential precursor for pharmaceutical compounds.

Industry

    Material Science: Used in the development of polymers and resins.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of acetic acid;[5-(1,3-dioxolan-2-yl)furan-2-yl]methanol involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the dioxolane moiety can form hydrogen bonds with polar functional groups. These interactions can modulate enzyme activity and influence biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Similar furan ring structure but lacks the dioxolane moiety.

    2,5-Dimethylfuran: Similar furan ring but with different substituents.

    1,3-Dioxolane: Contains the dioxolane ring but lacks the furan structure.

Properties

CAS No.

126380-42-5

Molecular Formula

C10H14O6

Molecular Weight

230.21 g/mol

IUPAC Name

acetic acid;[5-(1,3-dioxolan-2-yl)furan-2-yl]methanol

InChI

InChI=1S/C8H10O4.C2H4O2/c9-5-6-1-2-7(12-6)8-10-3-4-11-8;1-2(3)4/h1-2,8-9H,3-5H2;1H3,(H,3,4)

InChI Key

YHQMIOSQMBEQRP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1COC(O1)C2=CC=C(O2)CO

Origin of Product

United States

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